

The Architecture and Assembly of palm11-TTDS-PrRP31: A Technical Guide

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Compound of Interest					
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Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of **palm11-TTDS-PrRP31**, a potent and long-acting agonist of the G protein-coupled receptor 10 (GPR10). With its significant anorexigenic, anti-obesity, and antidiabetic properties, this modified prolactin-releasing peptide (PrRP) analog represents a promising candidate for therapeutic development. This document details the precise chemical structure of **palm11-TTDS-PrRP31**, outlines a comprehensive protocol for its solid-phase synthesis, and presents key quantitative data regarding its bioactivity. Furthermore, it elucidates the signaling pathways activated by this compound and provides detailed experimental protocols for the key assays used in its characterization.

Structure of palm11-TTDS-PrRP31

palm11-TTDS-PrRP31 is a synthetic analog of the human 31-amino acid peptide, prolactin-releasing peptide (PrRP31). The primary structure of the peptide backbone is identical to the endogenous human PrRP31. The key modification lies in the attachment of a palmitoyl group to the lysine residue at position 11 via a hydrophilic linker, 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS). This lipid modification is crucial for its enhanced pharmacokinetic profile and ability to cross the blood-brain barrier.



Full Sequence: Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-{Lys(N-TTDS(N-palm))}-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2

Molecular Formula: C190H308N56O48S

Molecular Weight: 4176.89 g/mol

The C-terminus of the peptide is amidated, which increases its stability against carboxypeptidases. The palmitoylation at position 11 significantly enhances the lipophilicity of the molecule, facilitating its interaction with plasma proteins and cell membranes, thereby prolonging its half-life in circulation. The TTDS linker provides a flexible and hydrophilic spacer between the peptide and the palmitoyl group, which may be important for maintaining the peptide's conformation for receptor binding.

Synthesis of palm11-TTDS-PrRP31

The synthesis of **palm11-TTDS-PrRP31** is achieved through a systematic process of solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Quantitative Data Summary

The following tables summarize the key quantitative data for **palm11-TTDS-PrRP31**, providing a comparative overview of its in vitro and in vivo activities.

Table 1: In Vitro Receptor Binding and Activation

Parameter	Receptor	Value	Reference
EC50	GPR10	84 pM	[1]
K _i (Binding Affinity)	GPR10	0.45 ± 0.05 nM	[2]
K _i (Binding Affinity)	NPFF-R2	2.8 ± 0.3 nM	[2]
K _i (Binding Affinity)	NPFF-R1	>1000 nM	[2]

Table 2: In Vivo Efficacy in Animal Models



Animal Model	Dose	Route of Administration	Key Findings	Reference
Diet-Induced Obese (DIO) Mice	5 mg/kg	Subcutaneous (s.c.), twice daily for 2 weeks	Significant decrease in body weight, liver weight, and plasma levels of insulin, leptin, triglycerides, and cholesterol.	[3]
ob/ob Mice	5 mg/kg	Subcutaneous (s.c.), twice daily for 2 or 8 weeks	Synergistic effect with leptin in reducing body weight and blood glucose.	
Wistar Kyoto (WKY) Rats with Diet-Induced Obesity	5 mg/kg	Intraperitoneal (i.p.), once daily for 6 weeks	Attenuated glucose intolerance and reduced body weight.	[4]
fa/fa Rats (Leptin Signaling Deficient)	5 mg/kg/day	Continuous infusion via osmotic pumps for 2 months	Neuroprotective effects observed, but no significant impact on body weight or glucose tolerance.	[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key experiments cited in the characterization of palm11-TTDS-PrRP31.

Solid-Phase Peptide Synthesis of palm11-TTDS-PrRP31



This protocol is adapted from the methods described by Pražienková et al. (2017).[3]

Materials:

- · Rink amide MBHA resin
- Fmoc-protected amino acids
- Fmoc-Lys(Mtt)-OH
- Palmitic acid
- 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS) linker
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Piperidine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- · Mass spectrometer

Procedure:

- Resin Swelling: Swell the Rink amide MBHA resin in DMF for 30 minutes.
- Peptide Chain Elongation: Perform automated solid-phase synthesis on a peptide synthesizer using a standard Fmoc/tBu strategy. For each coupling cycle:



- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
- Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) as activating agents in DMF. Use Fmoc-Lys(Mtt)-OH at position 11.
- Orthogonal Deprotection of Lys(Mtt): After assembling the full peptide chain, selectively
 remove the Mtt protecting group from the Lysine at position 11 by treating the resin with a
 solution of 1% TFA in DCM.
- TTDS Linker Coupling: Couple the TTDS linker to the deprotected side chain of Lysine at position 11 using DIC and HOBt in DMF.
- Palmitoylation: Couple palmitic acid to the free amino group of the TTDS linker using DIC and HOBt in DMF.
- Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2-3 hours.
- Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC on a C18 column.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of palm11-TTDS-PrRP31 to GPR10.[1][6]

Materials:

- HEK293 cells stably expressing human GPR10
- Cell culture medium and reagents



- Membrane preparation buffer (e.g., 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, protease inhibitors, pH 7.4)
- Radioligand (e.g., [125]-PrRP-31)
- Unlabeled palm11-TTDS-PrRP31
- Scintillation cocktail
- Glass fiber filters
- Filtration apparatus
- · Scintillation counter

Procedure:

- Membrane Preparation:
 - Culture HEK293-GPR10 cells to confluency.
 - Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled palm11-TTDS-PrRP31.
 - Incubate the plate at room temperature for 90 minutes to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.



- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to measure the activation of the ERK signaling pathway in response to palm11-TTDS-PrRP31.

Materials:

- SH-SY5Y neuroblastoma cells
- · Cell culture medium and reagents
- palm11-TTDS-PrRP31
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes



- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

- · Cell Treatment:
 - Culture SH-SY5Y cells in 6-well plates.
 - Serum-starve the cells for 4-6 hours.
 - Treat the cells with varying concentrations of palm11-TTDS-PrRP31 for a specified time (e.g., 15 minutes).
- · Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them in lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
 - Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

Signaling Pathways and Experimental Workflows GPR10 Signaling Pathway

palm11-TTDS-PrRP31 acts as a potent agonist at the GPR10 receptor, which primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of various downstream effectors.



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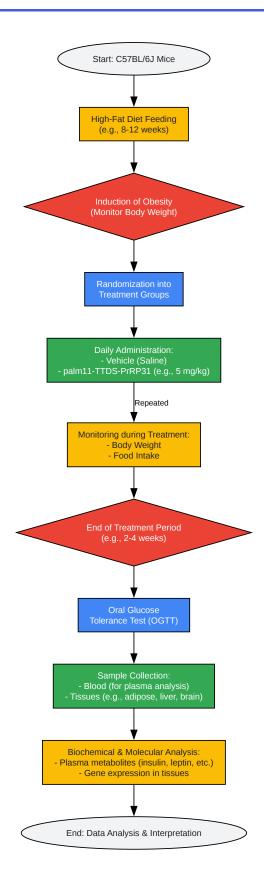
Caption: GPR10 signaling cascade initiated by palm11-TTDS-PrRP31.



Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for assessing the anti-obesity effects of **palm11-TTDS-PrRP31** in a diet-induced obesity mouse model.





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Caption: Workflow for assessing in vivo efficacy in a diet-induced obesity model.



Conclusion

palm11-TTDS-PrRP31 is a well-characterized, potent, and long-acting GPR10 agonist with a promising preclinical profile for the treatment of obesity and related metabolic disorders. Its unique structure, featuring a strategically placed palmitoyl group, confers advantageous pharmacokinetic properties. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this and similar peptide-based therapeutics. The elucidation of its signaling pathways provides a solid foundation for understanding its mechanism of action and for the design of future studies.

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